ON123300
Overview
Description
ON123300 is a third-generation potent inhibitor of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5. Cyclin-dependent kinases 4 and 6 are known to cause cell cycle dysregulation in certain cancer types, making them attractive targets for pharmacological inhibition. This compound has shown significant potential in pre-clinical cancer models, particularly in multiple myeloma and leukemia .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
The compound acts as a multikinase inhibitor , exhibiting potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 . By inhibiting these kinases, it disrupts their normal function, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of CDK4/CYCLIN D1 and ARK5 affects multiple biochemical pathways. CDK4/CYCLIN D1 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest . ARK5 is involved in energy metabolism, and its inhibition can affect cellular energy production .
Pharmacokinetics
The compound’s lipophilic nature suggests it may diffuse easily into cells , potentially influencing its bioavailability.
Result of Action
The compound has been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM . This suggests that the compound’s action results in programmed cell death, a crucial mechanism in cancer treatment.
Biochemical Analysis
Biochemical Properties
This compound interacts with CDK4/CYCLIN D1 and ARK5 kinases . The interaction with these kinases is crucial for its biochemical activity. The nature of these interactions is inhibitory, leading to the apoptosis of tumor cells .
Cellular Effects
8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile influences cell function by inducing apoptosis in tumor cells . It impacts cell signaling pathways associated with CDK4/CYCLIN D1 and ARK5 kinases .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the activity of CDK4/CYCLIN D1 and ARK5 kinases . This inhibition leads to apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exhibit its inhibitory effects on CDK4/CYCLIN D1 and ARK5 kinases, leading to apoptosis in tumor cells
Preparation Methods
The synthesis of ON123300 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and specificity as an inhibitor of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5 .
Chemical Reactions Analysis
ON123300 undergoes various chemical reactions, including:
Inhibition of cyclin-dependent kinases 4 and 6: This reaction involves the binding of this compound to the active sites of these kinases, preventing their interaction with cyclin D and subsequent phosphorylation of the retinoblastoma protein.
Inhibition of AMPK-related protein kinase 5: This compound binds to the active site of AMPK-related protein kinase 5, inhibiting its activity and affecting downstream signaling pathways such as the mammalian target of rapamycin and S6 kinase pathways
Scientific Research Applications
ON123300 has several scientific research applications, including:
Cancer Research: this compound has shown potent antitumor activity in pre-clinical models of multiple myeloma and leukemia. .
Biological Studies: The compound is used to study the role of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5, in cell cycle regulation and cancer progression
Drug Development: This compound is being investigated as a potential therapeutic agent for the treatment of various cancers, particularly those that exhibit overexpression of cyclin-dependent kinases 4 and 6
Comparison with Similar Compounds
ON123300 is unique in its dual inhibition of cyclin-dependent kinases 4 and 6, as well as AMPK-related protein kinase 5. This dual targeting sets it apart from other similar compounds, such as:
Palbociclib: A second-generation inhibitor that specifically targets cyclin-dependent kinases 4 and 6 but does not inhibit AMPK-related protein kinase 5
Roscovitine and Flavopiridol: First-generation non-selective cyclin-dependent kinase inhibitors that were hampered by toxicities
This compound has the potential to improve upon these second-generation compounds by offering a broader range of inhibition with reduced toxicity .
Biological Activity
ON123300 is a novel multi-kinase inhibitor developed as part of a series of compounds aimed at targeting specific oncogenic pathways in various cancers, particularly multiple myeloma and glioblastoma. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
This compound primarily inhibits cyclin-dependent kinase 4 (CDK4) and AMP-activated protein kinase-related kinase 5 (ARK5). These targets are crucial for cell cycle regulation and energy homeostasis, respectively. The compound exhibits potent inhibitory activity against CDK4 with an IC50 of 3.8 nM and against PI3K-δ with an IC50 of 144 nM, demonstrating its dual-targeting capability ( ).
Key Pathways Affected
- Cell Cycle Regulation : this compound induces cell cycle arrest primarily at the G1 phase, leading to apoptosis in multiple myeloma cells. This is achieved through the inhibition of Rb phosphorylation, a critical regulator of the cell cycle ( ).
- Apoptosis Induction : Treatment with this compound results in significant increases in both early and late apoptotic populations in multiple myeloma cell lines, contrasting with the effects of other CDK inhibitors like PD0332991, which do not induce apoptosis ( ).
- mTOR Pathway Modulation : The compound also negatively regulates the mTOR pathway, impacting cellular growth and survival mechanisms ( ).
Efficacy in Preclinical Studies
This compound has demonstrated significant antitumor activity in various preclinical models. Below are summarized findings from notable studies:
Case Study 1: Multiple Myeloma
In a study involving MM1.S and NCI-H929 cell lines, treatment with this compound resulted in a dose-dependent increase in apoptosis. Flow cytometric analysis showed that this compound effectively reduced levels of phosphoRb and phosphoS6K, indicating its role in disrupting anti-apoptotic signaling pathways ( ).
Case Study 2: Glioblastoma
The pharmacokinetic studies indicated that this compound could effectively penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors. In vitro assays showed that it could suppress Akt phosphorylation while activating Erk pathways when combined with gefitinib, enhancing its therapeutic potential against glioblastoma ( ).
Properties
IUPAC Name |
8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-10-12-30(13-11-29)20-8-6-19(7-9-20)27-24-26-16-18-14-17(15-25)23(32)31(22(18)28-24)21-4-2-3-5-21/h6-9,14,16,21H,2-5,10-13H2,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADOZMZXXRBXNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(C(=O)N(C4=N3)C5CCCC5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357470-29-1 | |
Record name | ON-123300 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357470291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NARAZACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8RO3296G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.